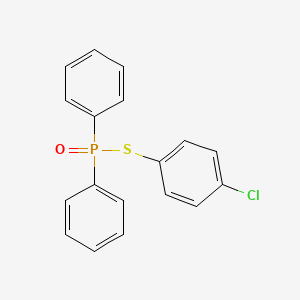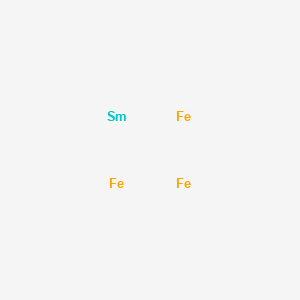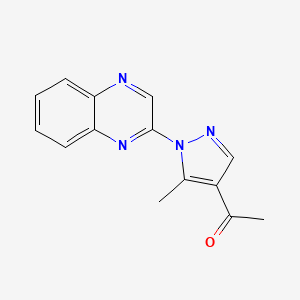
2-Tert-butyl-4-methylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a phenolic compound characterized by a tert-butyl group and a methyl group attached to a benzene ring. Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H3PO3. When combined, these compounds form a unique chemical entity with diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, 2-tert-butyl-4-methylphenol is produced in large quantities using continuous flow reactors to maintain consistent reaction conditions and high yields. Phosphorous acid is manufactured through the controlled hydrolysis of phosphorus trichloride in specialized reactors designed to handle the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions typically yield phenolic derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Phosphorous acid participates in:
Oxidation: It can be oxidized to phosphoric acid (H3PO4).
Reduction: It acts as a reducing agent in various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Tert-butyl-4-methylphenol and phosphorous acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds and polymers.
Biology: Employed in studies of antioxidant properties and their effects on biological systems.
Industry: Utilized as stabilizers in plastics, rubber, and other materials to prevent oxidative degradation.
Mechanism of Action
2-Tert-butyl-4-methylphenol exerts its effects primarily through its antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phenolic compound .
Phosphorous acid acts as a reducing agent, participating in redox reactions that modulate various biochemical pathways. It can donate electrons to oxidizing agents, thereby reducing them and altering their reactivity .
Comparison with Similar Compounds
Similar Compounds
p-Cresol (4-methylphenol): Similar structure but lacks the tert-butyl group, resulting in different chemical properties.
2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups, providing enhanced antioxidant properties compared to 2-tert-butyl-4-methylphenol.
Uniqueness
2-Tert-butyl-4-methylphenol is unique due to its specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. Its antioxidant activity is particularly notable, making it valuable in various applications where oxidative stability is crucial .
Properties
CAS No. |
21177-86-6 |
|---|---|
Molecular Formula |
C33H51O6P |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-tert-butyl-4-methylphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O.H3O3P/c3*1-8-5-6-10(12)9(7-8)11(2,3)4;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
InChI Key |
RGCQLMRZUKSOSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.CC1=CC(=C(C=C1)O)C(C)(C)C.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


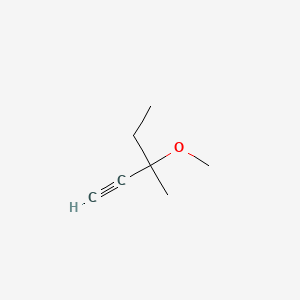

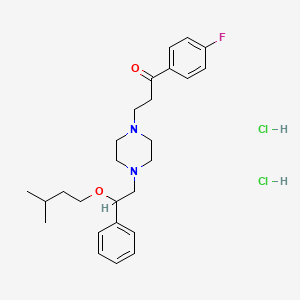
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)


![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
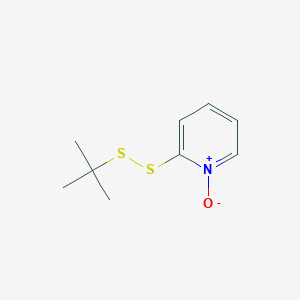
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
